

# Atropaldehyde chemical structure and properties

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## Compound of Interest

Compound Name: Atropaldehyde

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## Atropaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Atropaldehyde** (2-phenylpropenal) is an  $\alpha,\beta$ -unsaturated aldehyde of significant interest due to its role as a reactive metabolite and its potential applications in organic synthesis. This document provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of **atropaldehyde**. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and an exploration of its known mechanism of toxicity. This guide is intended to serve as a comprehensive resource for researchers and professionals working with or encountering this compound.

### Chemical Structure and Properties

**Atropaldehyde**, with the IUPAC name 2-phenylprop-2-enal, is a conjugated aromatic aldehyde. The presence of a phenyl group in conjugation with an aldehyde functional group via a carbon-carbon double bond dictates its chemical reactivity and biological properties.

Table 1: Chemical Identifiers and Physical Properties of **Atropaldehyde**

Property	Value	Reference(s)
IUPAC Name	2-phenylprop-2-enal	
Synonyms	Atropaldehyd, 2- Phenylacrylaldehyde, 2- Phenyl-2-propene-1-al	
CAS Number	4432-63-7	
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	
Molecular Weight	132.16 g/mol	
Appearance	Colorless liquid or solid	[1]
Melting Point	38-40 °C	[1]
Boiling Point	260 °C at 760 mmHg	[1]
Density	0.996 g/cm <sup>3</sup>	[1]
Flash Point	86.5 °C	[1]

## Spectroscopic Data

The spectroscopic data for **atropaldehyde** are crucial for its identification and characterization.

Table 2: Summary of Spectroscopic Data for **Atropaldehyde**

Spectroscopy	Key Features
$^1\text{H}$ NMR	Signals corresponding to aldehydic, vinylic, and aromatic protons are expected. The aldehydic proton will be significantly downfield.
$^{13}\text{C}$ NMR	Resonances for carbonyl, vinylic, and aromatic carbons. The carbonyl carbon will be in the characteristic downfield region for aldehydes.
Infrared (IR)	Strong C=O stretching vibration characteristic of an $\alpha,\beta$ -unsaturated aldehyde (typically 1685-1710 $\text{cm}^{-1}$ ). C=C stretching and aromatic C-H bending are also expected. <a href="#">[2]</a>
Mass Spectrometry (MS)	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 132$ . Fragmentation patterns would likely involve the loss of -CHO ( $m/z = 29$ ) and the phenyl group. The $\text{ArC}\equiv\text{O}^+$ fragment may lose CO to form a phenyl ion at $m/z 77$ . <a href="#">[3]</a>

Note: Specific, experimentally obtained high-resolution spectra with detailed peak assignments are not readily available in the public domain and would typically be generated during experimental work.

## Synthesis of Atropaldehyde

The synthesis of **atropaldehyde** is commonly achieved through the hydrolysis of its corresponding acetal, 2-phenyl-2-propenal dimethyl acetal.

## Experimental Protocol: Synthesis of 2-Phenyl-2-propenal Dimethyl Acetal

A general and widely applicable method for the synthesis of acetals involves the acid-catalyzed reaction of an aldehyde with an alcohol.[\[1\]](#)[\[4\]](#)

Materials:

- 2-Phenylpropionaldehyde
- Methanol (anhydrous)
- Acid catalyst (e.g., p-toluenesulfonic acid or dry HCl)
- Dean-Stark apparatus
- Toluene (or another suitable solvent for azeotropic removal of water)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-phenylpropionaldehyde, a molar excess of anhydrous methanol (typically 2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
- Add toluene as the azeotroping solvent.
- Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain 2-phenyl-2-propenal dimethyl acetal.

## Experimental Protocol: Synthesis of Atropaldehyde

This protocol is adapted from a known procedure for the hydrolysis of the corresponding acetal.

Materials:

- 2-Phenyl-2-propenal dimethyl acetal
- Formic acid
- Water
- Petroleum ether
- Ice bath
- Magnetic stirrer
- Separatory funnel

Procedure:

- Cool 15 g of 2-phenyl-2-propenal dimethyl acetal in a 100-mL flask to approximately 4°C using an ice bath.
- In a separate beaker, prepare a mixture of 15 mL of formic acid and 4 mL of water and cool it to a similar temperature.
- Add the cooled formic acid/water mixture to the acetal in one portion with vigorous stirring. The temperature should drop to around -4°C.
- Stir the homogeneous mixture for exactly 60 seconds.
- Quench the reaction by adding 15 mL of petroleum ether and 25 mL of water.

- Transfer the mixture to a separatory funnel and shake thoroughly.
- Separate the organic layer and wash the aqueous layer with an additional 25 mL of petroleum ether.
- Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **atropaldehyde**.
- For purification, dissolve the crude product in a minimal amount of a 1:1 mixture of petroleum ether and diethyl ether and cool to approximately -50°C to induce crystallization.
- Filter the colorless crystals and wash with a small amount of the cold solvent mixture.
- Dry the product under vacuum to yield pure **atropaldehyde**.

#### Synthesis of Atropaldehyde



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Caption: Synthesis of **Atropaldehyde** via Acetal Hydrolysis.

## Biological Activity and Mechanism of Toxicity

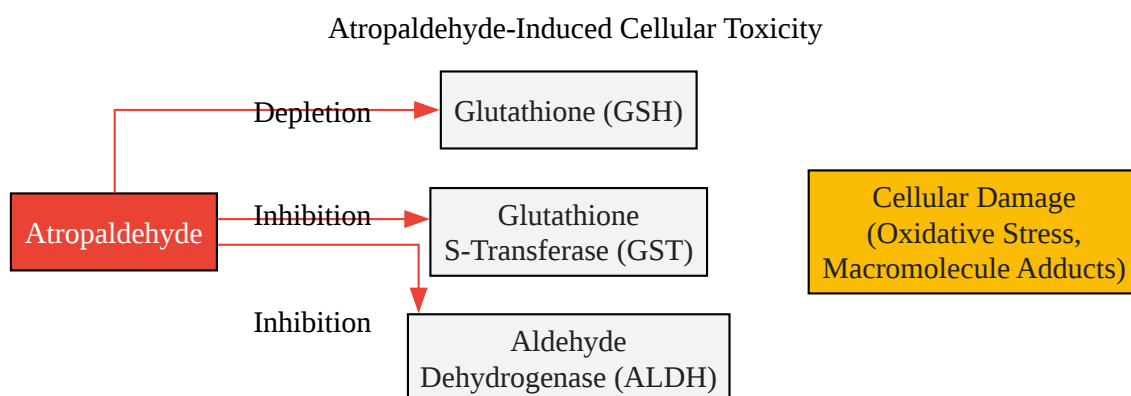
**Atropaldehyde** is primarily known for its role as a toxic metabolite of the antiepileptic drug felbamate.<sup>[5]</sup> Its toxicity is attributed to its high reactivity as an  $\alpha,\beta$ -unsaturated aldehyde.

## Inhibition of Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST)

**Atropaldehyde** has been shown to inhibit the activity of key detoxifying enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).<sup>[5]</sup>

- **ALDH Inhibition:** ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids.[6][7] Inhibition of ALDH by **atropaldehyde** leads to the accumulation of reactive aldehydes, which can cause cellular damage. The mechanism of inhibition likely involves the covalent modification of the enzyme's active site by the electrophilic aldehyde. Specifically, a cysteine residue in the ALDH active site can perform a nucleophilic attack on the carbonyl carbon of **atropaldehyde**.[8]
- **GST Inhibition and Glutathione Depletion:** GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their detoxification and excretion.[5] **Atropaldehyde** can be detoxified through conjugation with GSH. However, high concentrations of **atropaldehyde** can lead to the depletion of cellular GSH stores and inhibition of GST activity. This compromises the cell's antioxidant defense system and increases its susceptibility to oxidative stress and damage from other electrophiles.[5][9]

The reaction of **atropaldehyde** with glutathione can occur via a Michael addition at the  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated system.



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Caption: Mechanism of **Atropaldehyde** Toxicity.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **atropaldehyde** is not readily available, its properties as an  $\alpha,\beta$ -unsaturated aldehyde suggest that it should be handled with extreme caution. Similar compounds, such as o-phthalaldehyde, are known to be toxic if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction and respiratory irritation.<sup>[10][11][12][13]</sup>

#### Recommended Handling Procedures:

- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**Atropaldehyde** is a reactive  $\alpha,\beta$ -unsaturated aldehyde with significant implications in both synthetic chemistry and toxicology. Its synthesis from its acetal is a straightforward process, but the compound's reactivity necessitates careful handling. The primary mechanism of its toxicity involves the inhibition of crucial detoxifying enzymes, ALDH and GST, leading to cellular damage. This technical guide provides a foundational understanding of **atropaldehyde** for researchers and professionals, emphasizing the need for caution and adherence to safety protocols when working with this compound. Further research into its biological activities and potential therapeutic applications, as well as the development of more detailed spectroscopic and safety data, is warranted.

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